N-(2-aminophenyl)-N-methylacetamide
Overview
Description
N-(2-aminophenyl)-N-methylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of an acetamide group attached to a 2-aminophenyl moiety
Mechanism of Action
Target of Action
N-(2-aminophenyl)-N-methylacetamide has been found to exhibit inhibitory activity against Bcr-Abl and HDAC1 . Bcr-Abl is a fusion protein that is often associated with leukemia, while HDAC1 (Histone Deacetylase 1) is an enzyme that plays a crucial role in the regulation of gene expression .
Biochemical Pathways
The compound’s action affects multiple biochemical pathways. By inhibiting Bcr-Abl and HDAC1, it can impact the pathways these proteins are involved in, including cell proliferation and differentiation . The specific downstream effects can vary depending on the cellular context.
Pharmacokinetics
Similar compounds have been found to have good bioavailability and distribution
Result of Action
The inhibition of Bcr-Abl and HDAC1 by this compound can lead to potent antiproliferative activities against certain cancer cell lines, such as human leukemia cell line K562 and prostate cancer cell line DU145 . This suggests that the compound’s action can result in the suppression of cancer cell growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s action can be affected by the presence of other molecules in the cellular environment. Additionally, factors such as pH and temperature can impact the compound’s stability and efficacy .
Biochemical Analysis
Biochemical Properties
N-(2-aminophenyl)-N-methylacetamide has been found to interact with various enzymes and proteins. It has been identified as a potential inhibitor of histone deacetylase (HDAC) and the breakpoint cluster Abl (Bcr-Abl) kinase . These interactions suggest that this compound could play a significant role in biochemical reactions involving these biomolecules .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory activity against HDAC and Bcr-Abl . By inhibiting these enzymes, this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with HDAC and Bcr-Abl . By inhibiting these enzymes, this compound can lead to changes in gene expression and other molecular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-aminophenyl)-N-methylacetamide typically involves the reaction of 2-aminophenylamine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Another method involves the use of phenyl isocyanate and N-(2-aminophenyl)benzamide, which undergoes a nucleophilic addition followed by transamidation to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted amides or other derivatives.
Scientific Research Applications
N-(2-aminophenyl)-N-methylacetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
- N-(2-aminophenyl)benzamide
- 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide
- N-(2-aminophenyl)phthalamic acid
Uniqueness
N-(2-aminophenyl)-N-methylacetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. These differences can be exploited in various applications, making it a valuable compound in research and industry .
Properties
IUPAC Name |
N-(2-aminophenyl)-N-methylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7(12)11(2)9-6-4-3-5-8(9)10/h3-6H,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCDLBZFBGPAGIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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